4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-methyl-1,1-dioxo-5H-1λ6,2,4-benzothiadiazepin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-11-6-7-4-2-3-5-8(7)15(13,14)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBUUSJPTCBRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2S(=O)(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiadiazepine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiadiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Structure and Characteristics
The compound belongs to the class of thiadiazepines, characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur atoms. Its unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazepines exhibit notable antimicrobial properties. In particular, studies have demonstrated that compounds related to 4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide show efficacy against both Gram-positive and Gram-negative bacteria. For example, tests against Staphylococcus aureus and Escherichia coli have shown promising results .
Anticancer Potential
Another significant application of this compound is in cancer research. The compound's ability to inhibit certain enzymes involved in tumor growth has been investigated. Specifically, some derivatives have been found to act as inhibitors of the p53-MDM2 interaction, which is crucial in regulating cell proliferation and apoptosis .
Neuropharmacological Effects
Thiadiazepine derivatives are also being explored for their potential neuropharmacological effects. Preliminary studies suggest that they may possess anxiolytic and analgesic properties. This makes them candidates for further investigation in the treatment of anxiety disorders and pain management .
Case Study 1: Antimicrobial Efficacy
In a study conducted on various thiadiazepine derivatives, including this compound, the antimicrobial activity was assessed against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound .
Case Study 2: Cancer Cell Line Studies
A series of experiments were performed using cancer cell lines treated with synthesized thiadiazepine derivatives. The results showed a marked decrease in cell viability compared to untreated controls. These findings support the hypothesis that these compounds can interfere with cancer cell proliferation .
Mechanism of Action
The mechanism of action of 4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazoles: These compounds share a similar thiadiazole ring system but differ in their substitution patterns.
Benzotriazoles: These compounds contain a triazole ring instead of a thiadiazepine ring.
Thiadiazoles: These compounds have a thiadiazole ring but lack the additional fused benzene ring.
Uniqueness
4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Biological Activity
4-Methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide is a compound belonging to the class of thiadiazepines, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound through various studies and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiadiazepine ring fused with a benzene ring. The molecular formula is , with a molecular weight of approximately 218.26 g/mol. Its chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of thiadiazepine derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies have shown that various thiadiazepine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Recent research indicates that some derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from similar structures have been tested against MKN-45 gastric adenocarcinoma cells and showed higher toxicity compared to standard chemotherapeutic agents like Paclitaxel .
- Neuropharmacological Effects : Thiadiazepines are also investigated for their potential neuroprotective effects. Some studies suggest that they may modulate neurotransmitter systems and possess anxiolytic properties .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of thiadiazepine derivatives, researchers tested several compounds against a panel of bacteria. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative strains. Specifically, the compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
Another significant study focused on the cytotoxic effects of 4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one on various cancer cell lines. The compound was found to induce apoptosis in MKN-45 cells through the activation of caspase pathways. This finding suggests its potential as an anticancer agent.
Q & A
Q. Basic Research Focus
- Spectroscopy :
- NMR : H and C NMR identify substituent patterns and confirm ring saturation. Aromatic protons appear as multiplet signals (δ 7.0–8.5 ppm), while methyl groups resonate as singlets (δ 1.2–2.5 ppm) .
- IR : Stretching vibrations for S=O bonds (1150–1250 cm) and C-N bonds (1350–1450 cm) validate the thiadiazepine-dioxide structure .
- Crystallography :
How can researchers analyze the tautomeric behavior of this compound, and what implications does this have on its biological activity?
Q. Advanced Research Focus
- Tautomerism : The compound may exist as 4H or 2H tautomers, depending on the position of the double bond in the thiadiazepine ring.
- Analysis Methods :
- Biological Implications : Tautomeric states influence hydrogen-bonding interactions with targets (e.g., enzymes or receptors). For example, the 4H tautomer may enhance binding to hydrophobic pockets in proteins .
What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
Advanced Research Focus
Contradictions often arise from variations in assay conditions or cellular models. Methodological solutions include:
- Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature, and cell lines).
- Orthogonal Validation : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm activity .
- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., benzothiadiazine 1,1-dioxides) to identify trends in structure-activity relationships (SAR) .
How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock to simulate binding to targets (e.g., kinases or ion channels). Focus on interactions between the sulfone group and polar residues (e.g., lysine or arginine) .
- Molecular Dynamics (MD) : Simulate conformational stability in aqueous environments to assess bioavailability.
- Validation : Compare predicted binding energies with experimental IC values from enzyme inhibition assays .
What are the known biological targets or pathways associated with this compound based on structurally similar thiadiazine derivatives?
Q. Basic Research Focus
- Ion Channel Modulation : Analogous compounds (e.g., diazoxide) act as ATP-sensitive potassium (K) channel openers, suggesting potential cardiovascular applications .
- Enzyme Inhibition : Thiadiazine derivatives inhibit carbonic anhydrase isoforms, relevant for treating glaucoma or epilepsy .
- Antimicrobial Activity : Metal complexes of related Schiff bases show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .
What are the challenges in determining the three-dimensional conformation of the thiadiazepine ring, and how can puckering coordinates be applied?
Q. Advanced Research Focus
- Challenges : The ring’s non-planar geometry leads to multiple puckered conformations, complicating structural analysis.
- Solutions :
- Cremer-Pople Parameters : Define puckering amplitude () and phase angle () to quantify deviations from planarity. For six-membered rings, and describe chair and boat conformations .
- DFT Calculations : Optimize ring geometry using B3LYP/6-31G(d) basis sets, comparing results with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
